(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine
Description
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-[(E)-2-phenylethenyl]sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c18-23(19,13-15-7-4-9-22-15)16-11-17(12-16)24(20,21)10-8-14-5-2-1-3-6-14/h1-10,16H,11-13H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSOQAHVTVABM-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 297.38 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Azetidine Core : The azetidine ring is synthesized through cyclization reactions involving suitable precursors.
- Introduction of the Furan and Styryl Groups : The furan and styryl moieties are introduced via electrophilic substitution reactions, which enhance the compound's biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a study on furan derivatives showed significant cytotoxic effects against various cancer cell lines. The IC50 values reported for these compounds were comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Furan Derivative A | HepG2 (Liver Cancer) | 5.0 | |
| Furan Derivative B | MCF7 (Breast Cancer) | 4.5 | |
| This compound | TBD | TBD | TBD |
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways in cancer cells. Similar compounds have been shown to interact with PI3K pathways, leading to reduced cell proliferation and increased apoptosis .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of furan-containing compounds, researchers found that derivatives exhibited potent activity against HepG2 cells with IC50 values ranging from 4.5 to 10 µM. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Enzyme Inhibition
Another research focused on enzyme inhibition demonstrated that furan derivatives could act as selective inhibitors of PI3Kgamma, a target in inflammatory diseases. The study utilized X-ray crystallography to elucidate binding interactions, revealing critical pharmacophore features that enhance selectivity and potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
- Key Analogues: Indole-based sulfonamides (e.g., 5-O-methylsulfonyl and 5-O-aminosulfonyl indole derivatives from ): These compounds exhibit cytotoxic activity against cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3) comparable to doxorubicin . Smaller sulfonyl substituents (e.g., methylsulfonyl) enhance activity, likely due to improved membrane permeability and reduced steric hindrance. (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine: The bulky styrylsulfonyl group may reduce bioavailability compared to smaller substituents, but the furan moiety could enhance π-π stacking with hydrophobic pockets in target proteins.
Heterocyclic Core Variations
- Azetidine vs. For example, indoline-based seco-CI compounds () show stability in physiological conditions due to their fused bicyclic structure . Styrylsulfonyl groups (as in the target compound) introduce rigidity and extended conjugation, which may improve target selectivity compared to simpler sulfonamides like methylsulfonyl indoles.
Fluorinated Sulfonyl Analogues
- Fluorinated derivatives (e.g., 3-[1-(2-furanyl)-2-(tridecafluorohexylsulfonyl)ethyl]-2,4-pentanedione, ): Fluorinated sulfonyl groups enhance lipophilicity and resistance to enzymatic degradation but raise environmental persistence concerns . The target compound lacks fluorine, suggesting a trade-off between bioactivity and environmental safety.
Data Table: Comparative Properties
Research Findings and Implications
- Pharmacological Potential: While indole sulfonamides () demonstrate potent cytotoxicity, the azetidine derivative’s dual sulfonyl architecture may offer novel mechanisms of action, such as dual enzyme inhibition or allosteric modulation.
- Synthetic Challenges : The styrylsulfonyl group introduces stereochemical complexity (E-configuration), requiring precise synthetic protocols to avoid isomerization .
- Toxicity and Safety: Fluorinated analogues () highlight the need to balance efficacy with environmental safety, a consideration less critical for the non-fluorinated target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
